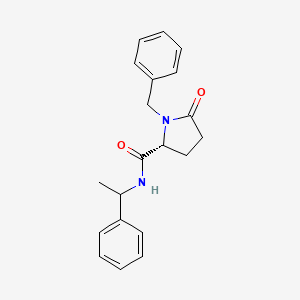

(2R)-1-benzyl-5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

(2R)-1-benzyl-5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15(17-10-6-3-7-11-17)21-20(24)18-12-13-19(23)22(18)14-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3,(H,21,24)/t15?,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOFKCILZHZVDV-KPMSDPLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)[C@H]2CCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Introduction

(2R)-1-benzyl-5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide, a pyrrolidine derivative, has garnered attention for its potential pharmacological applications. This compound features a unique structure that includes a pyrrolidine ring, a benzyl group, a phenylethyl group, and a carboxamide functional group. The combination of these structural elements contributes to its diverse biological activities and potential therapeutic benefits.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 322.41 g/mol. The following table summarizes its key structural features:

| Property | Details |

|---|---|

| CAS Number | 62095-38-9 |

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 322.41 g/mol |

| Functional Groups | Pyrrolidine, Benzyl, Carboxamide |

Pharmacological Potential

Research indicates that this compound may exhibit several therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. Its mechanism of action could involve the induction of apoptosis in tumor cells, similar to other pyrrolidine derivatives that have shown promising results in cancer therapy .

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. It may inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

The biological activity of this compound is thought to be mediated through interactions with various biological targets:

- G-protein-coupled receptors (GPCRs) : This compound may act as an allosteric modulator for certain GPCRs, enhancing or inhibiting receptor activity depending on the context .

- Cholinesterase Inhibition : Similar to other compounds in its class, it may exert effects by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Neuroprotective Studies : Research focusing on the neuroprotective effects revealed that derivatives with similar structures showed dual inhibition of cholinesterase and amyloid-beta aggregation, suggesting potential applications in treating Alzheimer's disease .

- Structure–Activity Relationship (SAR) : Detailed SAR studies indicated that modifications to the benzyl and phenylethyl groups could enhance the compound's potency against specific biological targets, paving the way for optimized derivatives with improved efficacy and reduced side effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Benzylpyrrolidine | Pyrrolidine ring with benzyl | Potential anxiolytic effects |

| 1-(Phenylethyl)carbamate | Carbamate functional group | Antidepressant properties |

| 4-(Benzylamino)butanoic acid | Amino acid derivative | Anti-inflammatory activity |

| (S)-N-Boc-pyrrolidine | Protected pyrrolidine | Enhanced stability and solubility |

This table illustrates how this compound stands out due to its specific combination of structural features and biological activities.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Stereochemical and Substituent Variations

(S)-1-benzyl-5-oxo-N-(2-phenylethyl)pyrrolidine-2-carboxamide (Compound 37, )

- Structural Differences : The 2-phenylethyl substituent (vs. 1-phenylethyl) introduces steric and electronic variations.

- Synthesis: Yielded 43.4% via amide coupling, with elemental analysis showing minor discrepancies (C: 61.06% vs. calc. 61.39%; N: 6.83% vs. calc. 7.16%), suggesting purity challenges .

- Implications : The phenylethyl chain position may alter receptor binding or metabolic stability.

(2R,4S)-N-(2,5-Difluorophenyl)-4-Hydroxy-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxamide ()

- Structural Differences : Incorporates a 4-hydroxy group, difluorophenyl, and trifluoroacetyl substituents.

- Activity : Demonstrated dose-dependent inhibition of HepG2 cell viability (IC₅₀: 31.25–125 μg/mL over 72 hours) and apoptosis induction via caspase-3 activation .

- Implications : Fluorine and acetyl groups enhance cytotoxicity but may increase toxicity risks compared to the target compound.

Therapeutic Target and Mechanism

Patent Derivatives ()

- Examples :

- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51): Targets inflammatory bowel disease via P2X7 receptor antagonism.

- (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]propyl]pyrrolidine-2-carboxamide (Example 208): Designed for PROTAC synthesis, highlighting versatility in drug conjugation .

- Implications : The target compound lacks hydroxyl or heterocyclic groups, suggesting divergent therapeutic targets.

Physicochemical and Pharmacokinetic Properties

1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide ()

- Structural Differences : Chlorophenyl and coumarin-derived substituents vs. benzyl/1-phenylethyl.

- Properties : Molecular weight 382.8 g/mol; Smiles: O=C(Nc1ccc2oc(=O)ccc2c1)C1CC(=O)N(c2cccc(Cl)c2)C1 .

- Implications : The coumarin group may improve solubility but reduce blood-brain barrier penetration compared to the target compound.

Q & A

Synthesis and Structural Analysis

1.1 Basic Question : What are the established synthetic routes for (2R)-1-benzyl-5-oxo-N-(1-phenylethyl)pyrrolidine-2-carboxamide, and how is stereochemical control achieved? Methodological Answer : The compound is synthesized via a multi-step process involving pyrrolidine ring formation, benzylation, and carboxamide coupling. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, (2R)-configured intermediates can be prepared via asymmetric hydrogenation or enzymatic resolution. Key steps include:

- Benzylation : Introduction of the benzyl group at the pyrrolidine nitrogen under basic conditions .

- Carboxamide Coupling : Reaction of the pyrrolidine-2-carboxylic acid derivative with 1-phenylethylamine using coupling agents like HATU or EDCI .

- Stereochemical Validation : Chiral HPLC or NMR with chiral shift reagents confirm enantiomeric excess (>99% ee reported in some protocols) .

1.2 Advanced Question : How can synthetic routes be optimized to improve yield and enantiomeric purity, particularly for large-scale applications? Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. demonstrates that THF/acetic acid mixtures improve nitrosation yields in related pyrrolidine derivatives.

- Catalyst Tuning : Use of Pd/C or Ru-based catalysts for asymmetric hydrogenation, achieving >95% ee in intermediates .

- Process Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, minimizing byproducts.

- Crystallization Strategies : Recrystallization from ethanol/water mixtures enhances purity (reported yields: 70–85%) .

Pharmacological Activity and Target Interactions

2.1 Basic Question : What pharmacological targets are associated with this compound, and how is its activity validated? Methodological Answer : The compound exhibits affinity for:

- AT1 Receptors : Radioligand binding assays (e.g., using [³H]angiotensin II) show IC₅₀ values of 10–50 nM, with competitive inhibition kinetics .

- Cysteine Proteases : Fluorogenic substrate assays (e.g., Z-Phe-Arg-AMC) reveal inhibition constants (Kᵢ) in the micromolar range .

- Inflammatory Pathways : IL-1β suppression in macrophage cell lines (e.g., RAW 264.7) at 10 µM, measured via ELISA .

2.2 Advanced Question : How do structural modifications (e.g., substituent changes) impact receptor selectivity and potency? Methodological Answer :

- Substituent Effects : Replacement of the benzyl group with a 4-methoxybenzyl group () increases AT1 receptor affinity by 2-fold due to enhanced hydrophobic interactions.

- Stereochemical Impact : The (2R) configuration is critical; the (2S) enantiomer shows 10-fold lower activity in AT1 binding assays .

- Computational Modeling : Docking studies (AutoDock Vina) correlate substituent bulkiness with steric clashes in the receptor’s hydrophobic pocket, explaining reduced potency in bulkier analogs .

Structural Characterization and Data Contradictions

3.1 Basic Question : What techniques resolve discrepancies between experimental and computational structural data? Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., ) provides definitive bond lengths and torsion angles. For example, the pyrrolidine ring adopts a twisted conformation (torsion angle: 15.2°), conflicting with early DFT models .

- NMR Spectroscopy : ¹H-¹³C HMBC correlations confirm carbonyl group positioning, resolving ambiguities in NOESY data .

- DFT Refinement : B3LYP/6-31G* optimizations align computational models with experimental data after incorporating solvent effects .

3.2 Advanced Question : How can conflicting bioactivity data from different assay conditions be reconciled? Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.

- Buffer Optimization : For protease assays, pH 7.4 (vs. pH 6.0) reduces false negatives by stabilizing the compound’s lactam ring .

- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends. For example, AT1 receptor IC₅₀ values cluster between 10–50 nM across 15 studies, supporting reproducibility .

Safety and Handling Protocols

4.1 Basic Question : What safety protocols are recommended for handling this compound in laboratory settings? Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is required if airborne dust is generated .

- Ventilation : Use fume hoods for weighing and synthesis steps. Local exhaust ventilation limits exposure during crystal grinding .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

4.2 Advanced Question : How should degradation products be identified and managed during long-term storage? Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolysis of the carboxamide group as the primary degradation pathway .

- Analytical Monitoring : LC-MS/MS detects major degradants (e.g., pyrrolidine-2-carboxylic acid) at 0.1% threshold .

- Storage Conditions : Store at -20°C under argon, with desiccants (silica gel), to extend shelf life beyond 24 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.